N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-16(20,14-7-4-8-21-14)10-17-15(19)13-9-11-5-2-3-6-12(11)18-13/h2-9,18,20H,10H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQZLGZVSUZMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Furan Derivative: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Indole Derivative: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling of Furan and Indole Derivatives: The final step involves coupling the furan and indole derivatives through a condensation reaction, typically using reagents such as carbodiimides to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, and solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Dihydrofuran or tetrahydrofuran derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the anticancer properties of indole derivatives, including N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide. The indole moiety is known for its role in numerous biologically active compounds.
Case Studies
A study demonstrated that indole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460. For instance, compounds with similar structural frameworks showed IC50 values indicating potent anticancer activity .
Neuroprotective Effects
The neuroprotective potential of indole derivatives is another area of research focus. This compound may exert protective effects against neurodegenerative diseases.
Mechanisms of Neuroprotection
- Reduction of Oxidative Stress : Indoles have been associated with the modulation of oxidative stress pathways, which are critical in neurodegeneration.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety .
Cannabinoid Receptor Modulation
The compound's structure suggests it may interact with cannabinoid receptors, particularly CB1 receptors. Research into similar indole derivatives has shown they can act as allosteric modulators.
Implications for Drug Development
- Allosteric Modulation : Compounds like this compound could provide a novel approach to modulating cannabinoid signaling without directly activating the receptor, thus minimizing side effects associated with traditional agonists .
Pharmacological Profiles
The pharmacological profiles of indole derivatives often include anti-inflammatory and analgesic properties. These profiles make them suitable candidates for further development in various therapeutic areas.
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Cancer Treatment | Apoptosis induction | Reduced tumor growth |
| Neuroprotection | Oxidative stress reduction | Prevention of neurodegeneration |
| Cannabinoid Modulation | Allosteric modulation | Reduced side effects compared to direct agonists |
Conclusion and Future Directions
This compound shows promise across multiple therapeutic areas due to its unique structural properties and biological activities. Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.
- Clinical trials to evaluate efficacy and safety in humans.
The compound's diverse applications highlight its potential as a versatile scaffold for drug development in oncology and neurology.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s key structural elements include:
- Indole-2-carboxamide backbone : A common motif in bioactive molecules.
- 2-Hydroxypropyl chain : Introduces a polar, hydrophilic group that may enhance solubility.
Comparisons with analogs from evidence :
Key Observations :
- Indole Core Modifications : The EU Patent compound (386 [M+H]+) shares the indole-2-carboxamide backbone but incorporates halogens (Br, F) and a methyl-phenyl group, likely enhancing lipophilicity and steric bulk compared to the target compound’s furan-hydroxypropyl substituent .
- Furan Derivatives: USP 31 compounds (Entries 6–9) feature furan rings with sulphanyl and dimethylamino groups, which contrast with the target’s hydroxypropyl chain. These differences suggest divergent pharmacokinetic profiles, as thioethers and tertiary amines may alter metabolic stability and receptor binding .
- Nitro vs. Hydroxypropyl Groups : The nitro-substituted indole from Heterocycles (2000) exhibits electron-withdrawing effects that could reduce solubility compared to the target compound’s hydrophilic hydroxypropyl chain .
Spectroscopic and Analytical Data
- HRMS Comparison : The nitro-indole derivative (C15H13N2O2) in has an accurate mass of 253.0979, while the EU Patent compound (C18H14BrFN2O) shows m/z 386 ([M+H]+) . This highlights the impact of halogenation and alkylation on molecular weight.
- LC/MS Retention Behavior : The EU Patent compound elutes at 3.17 min under SMD-FA10-long conditions, suggesting moderate polarity. The target compound’s hydroxypropyl group may increase retention time due to enhanced hydrophilicity .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H16N2O
- Molecular Weight : 284.31 g/mol
- Structure : The compound features a furan ring, an indole moiety, and a carboxamide functional group, which are significant for its biological interactions .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those associated with head and neck cancers. For instance, a study demonstrated significant tumor growth inhibition in xenograft models, suggesting its potential as an anticancer agent .
The proposed mechanism of action involves the modulation of key signaling pathways associated with cancer cell growth and survival. Specifically, the compound may influence:
- Apoptosis : Inducing programmed cell death in cancer cells.
- Cell Cycle Regulation : Affecting the progression of the cell cycle, thereby inhibiting cancer cell proliferation.
- Angiogenesis : Potentially reducing the formation of new blood vessels that supply tumors .
Other Biological Activities
Beyond anticancer effects, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating various inflammatory diseases.
Case Studies and Experimental Data
A comprehensive review of the literature reveals several studies focusing on the biological activity of this compound:
In Vivo and In Vitro Studies
In vitro studies have consistently shown that this compound can reduce cell viability in cancer cell lines by inducing apoptosis. In vivo studies further support these findings by demonstrating tumor reduction in animal models.
Q & A
Q. How does this compound compare to analogs with substituted furan/indole groups?
- Structural-Activity Relationship (SAR) :
| Analog | Key Feature | Bioactivity |
|---|---|---|
| N-(Furan-2-ylmethyl)furan-2-carboxamide | No indole moiety | Weak kinase inhibition |
| 5-Bromo-furan analog | Halogen substitution | ↑ Antiproliferative activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
